molecular formula C17H14O4 B3041208 Coumarine, 6-methoxy-3-(4-methoxyphenyl)- CAS No. 263364-71-2

Coumarine, 6-methoxy-3-(4-methoxyphenyl)-

Cat. No.: B3041208
CAS No.: 263364-71-2
M. Wt: 282.29 g/mol
InChI Key: KHEVFZLYDSOKOX-UHFFFAOYSA-N
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Description

Coumarine, 6-methoxy-3-(4-methoxyphenyl)-, is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The specific structure of 6-methoxy-3-(4-methoxyphenyl)-coumarin includes methoxy groups at the 6 and 4 positions, which can influence its chemical properties and biological activities.

Scientific Research Applications

6-Methoxy-3-(4-methoxyphenyl)-coumarin has a wide range of scientific research applications, including:

Mechanism of Action

Coumarins have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors . The mechanism of action of coumarins is not fully understood, but it is known that they interact with various biological targets, contributing to their wide range of pharmacological effects .

Future Directions

Coumarin hybrids have been designed and synthesized as an important new strategy in the field of medicinal chemistry . The versatility and chemical properties of this scaffold have been attracting the attention of researchers all over the world . Future research may focus on the development of new coumarin-based drugs with improved selectivity and potency for various therapeutic targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3-(4-methoxyphenyl)-coumarin can be achieved through various synthetic routes. One common method involves the intramolecular Claisen condensation of appropriate phenolic precursors. For instance, the 3-(4-methoxyphenyl)-4-hydroxy coumarin can be synthesized from intermediate compounds via intramolecular Claisen condensation . Further treatments with reagents such as tosyl chloride in the presence of triethylamine can yield the desired product .

Industrial Production Methods

Industrial production methods for coumarin derivatives often involve optimizing reaction conditions to achieve high yields and purity. This can include the use of green chemistry approaches, such as employing environmentally friendly solvents and catalysts . The scalability of these methods is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-(4-methoxyphenyl)-coumarin can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the coumarin ring or the methoxy groups.

    Substitution: Substitution reactions can occur at the methoxy groups or other positions on the coumarin ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and catalyst, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones or other oxidized derivatives, while substitution reactions can introduce new functional groups into the coumarin structure .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-methoxy-3-(4-methoxyphenyl)-coumarin include other methoxy-substituted coumarins and phenylcoumarins. Examples include:

Uniqueness

The uniqueness of 6-methoxy-3-(4-methoxyphenyl)-coumarin lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at the 6 and 4 positions can enhance its solubility, stability, and ability to interact with biological targets . This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

6-methoxy-3-(4-methoxyphenyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-19-13-5-3-11(4-6-13)15-10-12-9-14(20-2)7-8-16(12)21-17(15)18/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEVFZLYDSOKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C=CC(=C3)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001224459
Record name 6-Methoxy-3-(4-methoxyphenyl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001224459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263364-71-2
Record name 6-Methoxy-3-(4-methoxyphenyl)-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=263364-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-3-(4-methoxyphenyl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001224459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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